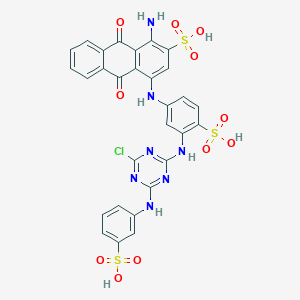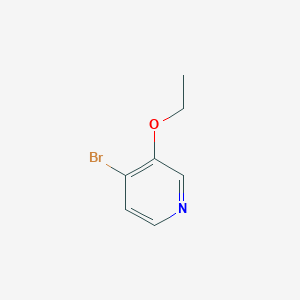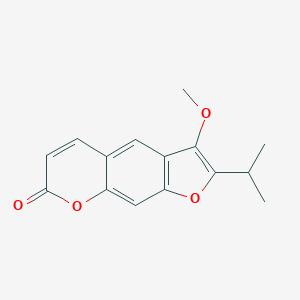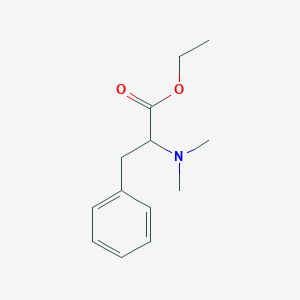
Ethyl 2-(dimethylamino)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dimethylamino)-3-phenylpropanoate, commonly known as EDDP, is a synthetic compound that belongs to the class of amphetamines. It is a white crystalline powder that is used in scientific research to study the effects of amphetamines on the human body. EDDP is a controlled substance and is not approved for human consumption.
Mecanismo De Acción
EDDP acts as a central nervous system stimulant and produces effects similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
EDDP has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Long-term use of EDDP can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDDP is a reliable and consistent reference material for the analysis of amphetamines in biological samples. However, its use is limited to scientific research and is not approved for human consumption. EDDP is also a controlled substance, which means that its use and possession are strictly regulated by law.
Direcciones Futuras
There are several future directions for research on EDDP and its effects on the human body. One area of interest is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the study of the long-term effects of amphetamine use on the brain and other organs. Additionally, there is a need for further research on the potential therapeutic uses of amphetamines in the treatment of certain medical conditions.
Métodos De Síntesis
EDDP can be synthesized by the reaction of ethyl phenylacetate with dimethylamine in the presence of a catalyst. The reaction yields EDDP as the primary product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
EDDP is widely used in scientific research to study the effects of amphetamines on the human body. It is used as a standard reference material for the analysis of amphetamines in biological samples such as urine, blood, and hair. EDDP is also used to study the metabolism and pharmacokinetics of amphetamines in the body.
Propiedades
Número CAS |
15504-42-4 |
|---|---|
Nombre del producto |
Ethyl 2-(dimethylamino)-3-phenylpropanoate |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14(2)3)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
Clave InChI |
LJIHKWFNOYAMDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
Sinónimos |
2-Dimethylamino-3-phenylpropionic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




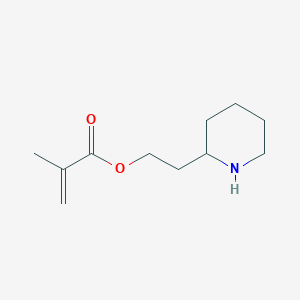




![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)

